

Ptp1B-IN-20 biological activity

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An In-Depth Technical Guide on the Biological Activity of Protein Tyrosine Phosphatase 1B (PTP1B) and its Inhibitors

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a pivotal intracellular non-receptor protein tyrosine phosphatase that has emerged as a significant therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and cancer.[1][2][3] PTP1B functions as a key negative regulator in several signaling pathways by dephosphorylating tyrosine residues on various substrate proteins.[2][4] This guide provides a comprehensive overview of the biological activity of PTP1B, the mechanisms of its inhibition, and the experimental protocols used to evaluate potential inhibitors, tailored for researchers, scientists, and drug development professionals.

The Biological Role and Mechanism of PTP1B

PTP1B is ubiquitously expressed and localized to the endoplasmic reticulum.[4][5] It plays a crucial role in attenuating signaling cascades initiated by insulin and leptin.[2][6] In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1), leading to a dampening of the insulin signal.[1][7] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[2][5] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor, thereby impairing the signaling that regulates appetite and energy expenditure.[1][6]



The catalytic mechanism of PTP1B involves a two-step process. A key cysteine residue (Cys215) in the active site acts as a nucleophile, attacking the phosphate group of a phosphotyrosine substrate to form a covalent phosphoenzyme intermediate.[8] This intermediate is then hydrolyzed, releasing inorganic phosphate and regenerating the active enzyme. The movement of the WPD loop is critical for catalysis, closing over the active site to facilitate the dephosphorylation reaction.[8][9]

PTP1B as a Therapeutic Target

The critical role of PTP1B in metabolic regulation makes it an attractive target for drug discovery. Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, thereby offering a therapeutic strategy for type 2 diabetes and obesity.[2][3][10] Furthermore, PTP1B has been implicated in cancer progression through its modulation of growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR), and its involvement in pathways regulating cell proliferation and survival.[1][2]

PTP1B Inhibitors: Mechanisms of Action

PTP1B inhibitors can be broadly classified based on their mechanism of action:

- Active-site (Competitive) Inhibitors: These inhibitors bind to the highly conserved and
 positively charged active site of PTP1B, competing with the phosphotyrosine substrates.[2]
 While many potent active-site inhibitors have been developed, achieving selectivity over
 other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP),
 remains a significant challenge.[9]
- Allosteric (Non-competitive) Inhibitors: These inhibitors bind to a site distinct from the
 catalytic pocket, inducing a conformational change in the enzyme that leads to its
 inactivation.[1] A well-characterized allosteric site is located approximately 20 Å from the
 active site, flanked by α-helices α3, α6, and α7.[9] Allosteric inhibitors often exhibit greater
 selectivity as allosteric sites are generally less conserved among PTPs.[9]

Quantitative Data on PTP1B Inhibitors

The following table summarizes the inhibitory activities of some representative PTP1B inhibitors. It is important to note that the specific compound "**Ptp1B-IN-20**" did not yield specific



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biological activity data in the conducted search. The data presented here is for other known PTP1B inhibitors to serve as a reference.



Compound Class	Inhibitor Example	Inhibition Mechanism	IC50 (μM)	Notes	Reference
Triterpenes	Oleanolic Acid	Non- competitive	Varies	Found in various plants, also shows glucose uptake effects.	[11]
Triterpenes	Betulinic Acid	Not specified	Varies	Exhibits significant PTP1B inhibitory activity.	[11]
Triterpenes	Maslinic Acid	Non- competitive	Varies	Demonstrate s PTP1B inhibition and enhances glucose uptake.	[11]
Alkaloids	Berberine	Not specified	Varies	Known to possess antidiabetic properties via PTP1B inhibition.	[12]
Synthetic	Ertiprotafib	Induces Aggregation	Varies	A clinical trial candidate that was found to inhibit PTP1B by causing it to aggregate, not by direct active site or	[7]



				allosteric binding.
Synthetic	Suramin	Competitive	Varies	A known, non-specific PTP inhibitor often used as [12] a positive control in assays.

Experimental Protocols In Vitro PTP1B Inhibition Assay

A common method to assess the inhibitory activity of compounds against PTP1B is a colorimetric assay using a small molecule substrate like p-nitrophenyl phosphate (pNPP).

Principle: PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at a specific wavelength. The presence of a PTP1B inhibitor will reduce the amount of pNP produced.

Materials:

- Recombinant human PTP1B enzyme
- Assay buffer (e.g., 100 mM MES, pH 6.0, containing 300 mM NaCl, 2 mM EDTA, 2 mM DTT, and 0.1% NP-40)[12]
- p-Nitrophenyl phosphate (pNPP) substrate
- Test compounds and a known inhibitor (e.g., suramin) as a positive control[12]
- 96-well microplate
- Microplate reader

Procedure:



- Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
- In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the test compounds or control.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the pNPP substrate.
- Incubate for a further period (e.g., 30 minutes) at the same temperature.
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the absorbance of the produced pNP at the appropriate wavelength (e.g., 405 nm).
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assays for PTP1B Activity

To assess the effect of inhibitors in a more physiologically relevant context, cellular assays are employed.

Glucose Uptake Assay in Adipocytes or Muscle Cells:

- Cell lines: 3T3-L1 adipocytes or C2C12 myotubes are commonly used.
- Procedure:
 - Differentiate the cells into their respective mature forms.
 - Induce insulin resistance if required (e.g., by treatment with high insulin and glucose, or TNF-α).
 - Treat the cells with the test compounds for a specific duration.
 - Stimulate the cells with insulin.



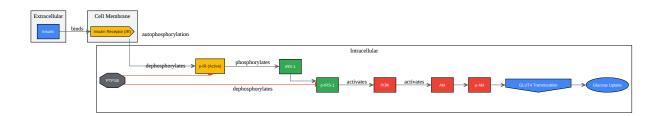
 Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence microplate reader or flow cytometry. An increase in glucose uptake in the presence of the inhibitor suggests a positive effect on insulin signaling.[5][11]

Western Blot Analysis of Signaling Proteins:

- Principle: To determine if the inhibitor enhances the phosphorylation of PTP1B substrates.
- Procedure:
 - Treat insulin-resistant cells (e.g., HepG2) with the test compounds.
 - Stimulate with insulin.
 - Lyse the cells and separate the proteins by SDS-PAGE.
 - Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of the insulin receptor, IRS-1, or Akt.
 - An increased phosphorylation signal in the presence of the inhibitor indicates PTP1B inhibition in the cellular context.

Visualizing Signaling Pathways and Workflows PTP1B in Insulin Signaling Pathway



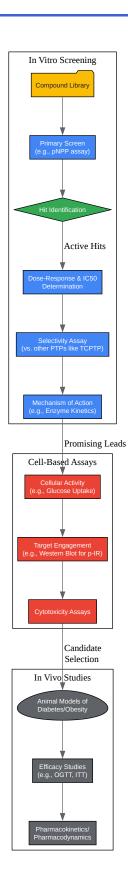


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Caption: PTP1B negatively regulates the insulin signaling pathway.

General Workflow for PTP1B Inhibitor Screening





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Caption: A typical workflow for the discovery and development of PTP1B inhibitors.



Conclusion

PTP1B remains a compelling and well-validated target for the development of therapeutics for metabolic diseases and cancer. The challenge in developing clinically successful PTP1B inhibitors lies in achieving high potency and selectivity, along with favorable pharmacokinetic properties. The methodologies and understanding of PTP1B's biological role outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of novel PTP1B inhibitors. The continued exploration of allosteric inhibition and novel chemical scaffolds holds promise for overcoming the hurdles associated with targeting the conserved active site of PTP1B.

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